1-(Chloromethoxy)propane

Vue d'ensemble

Description

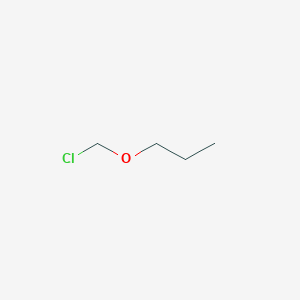

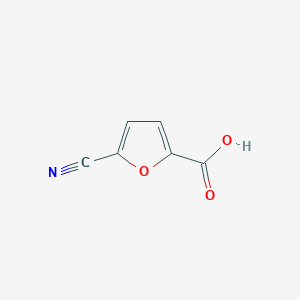

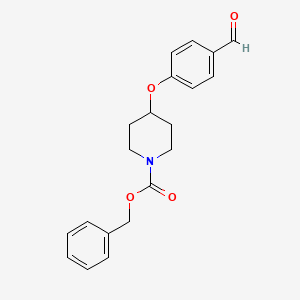

1-(Chloromethoxy)propane, also known as chloromethyl propyl ether, is an organic compound with the molecular formula C4H9ClO . It has a molecular weight of 108.57 g/mol . The compound is also identified by the CAS number 3587-57-3 .

Synthesis Analysis

A synthetic method of 1-chlorine-3-methoxy propane involves dripping the sodium methylate dispersed in an inertial solvent into 1,3-bromochloropropane under the existence of a phase-transfer catalyst . The reaction is followed by filtering to remove sodium bromide, washing the filtered cake by an inertial solvent, and collecting the organic layer . The coarse product is obtained by water washing until pH=5-7, drying, filtering, and rectifying the filtrate .Molecular Structure Analysis

The IUPAC name for this compound is the same . The InChI representation isInChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3 . The compound’s canonical SMILES representation is CCCOCCl . Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 94.0±13.0 °C at 760 mmHg . The compound has a vapour pressure of 54.9±0.2 mmHg at 25°C . The enthalpy of vaporization is 32.0±3.0 kJ/mol . The compound has a flash point of 25.2±15.2 °C . The index of refraction is 1.399 . The molar refractivity is 27.2±0.3 cm³ . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 3 freely rotating bonds . The polar surface area is 9 Ų . The polarizability is 10.8±0.5 10^-24 cm³ . The surface tension is 24.3±3.0 dyne/cm . The molar volume is 112.3±3.0 cm³ .Applications De Recherche Scientifique

Polymerization Initiator : Chengjie Feng (2005) found that 1-Chloro-3-(2′-ethoxyethoxy)-propane can be synthesized with a high yield and used as an anion polymerization initiator, which is crucial in the production of polymers (Feng, 2005).

Bioremediation of Pollutants : T. Bosma and D. Janssen (1998) explored the biotransformation of chlorinated propanes, including 1-chloropropane, by Methylosinus trichosporium OB3b, revealing its potential in environmental clean-up and pollution reduction (Bosma & Janssen, 1998).

Ozone Depletion Assessment : Research by D. Wuebbles et al. (1998) evaluated the ozone depletion potentials of chlorobromomethane and 1-bromo-propane, highlighting the importance of understanding the environmental impacts of these compounds (Wuebbles et al., 1998).

Gas Hydrate Inhibitor Performance : Nagu Daraboina et al. (2013) assessed the performance of commercial and biological gas hydrate inhibitors, including the role of 1-(Chloromethoxy)propane derivatives, using nuclear magnetic resonance imaging (Daraboina et al., 2013).

Synthesis of Dicobaloximes : R. Yamuna et al. (2016) synthesized various dicobaloximes using 1,3-bis(4-pyridyl)propane, demonstrating its application in creating complex molecular structures (Yamuna et al., 2016).

Groundwater Treatment : M. Chu et al. (2018) demonstrated the use of a propane-based system for the concurrent treatment of 1,4-dioxane and chlorinated aliphatics in groundwater, showcasing the potential of such systems in environmental remediation (Chu et al., 2018).

Catalysis in Propane Dehydrogenation : Jiacheng Li et al. (2017) investigated the performance of PtSn/TS-1 catalysts for propane dehydrogenation, providing insights into the optimization of catalytic processes (Li et al., 2017).

Mécanisme D'action

Target of Action

1-(Chloromethoxy)propane is an organic compound that is often used as an intermediate in chemical synthesis . The primary targets of this compound are the reactants in the chemical reactions where it is used as an intermediate or a solvent .

Mode of Action

The mode of action of this compound is primarily through its interactions with other reactants in a chemical reaction . As an intermediate, it can participate in the reaction, get transformed, and help in the formation of the desired product . As a solvent, it can improve the efficiency and yield of the reaction .

Pharmacokinetics

Given its use in chemical synthesis, it’s likely that these properties would be influenced by factors such as the specific chemical reactions it is involved in, the other reactants and products present, and the conditions under which the reactions are carried out .

Result of Action

The result of the action of this compound is the successful completion of the chemical reactions in which it is used as an intermediate or a solvent . This can lead to the formation of the desired products, with improved efficiency and yield .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure at which the reactions are carried out, the presence of other reactants and products, and the specific conditions of the reaction environment . For example, the compound has a boiling point of 94℃ and a flash point of 25℃ , which means that its stability and reactivity can be affected by temperature.

Propriétés

IUPAC Name |

1-(chloromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUQXPJHMISKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449929 | |

| Record name | CHLOROMETHYL PROPYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3587-57-3 | |

| Record name | CHLOROMETHYL PROPYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-(chloromethoxy)propane in the synthesis described in the research article?

A1: this compound serves as an alkylating agent in the synthesis of the target compounds. The research describes its use in the alkylation of 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine. [] This reaction leads to the formation of an intermediate that undergoes cyclization to create the crucial bicyclic enamine structure found in the final compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

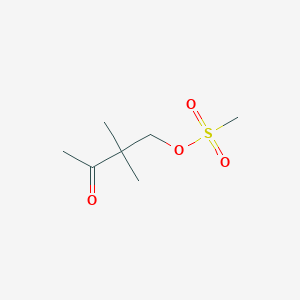

![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)